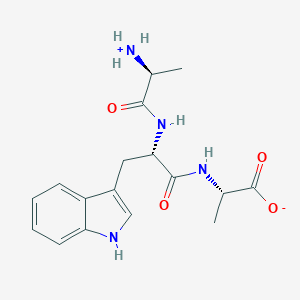

Ala-Trp-Ala

描述

Contextualizing Tripeptides within Peptide Science

Tripeptides, consisting of three amino acid residues linked by two peptide bonds, represent a crucial stepping stone in understanding the principles that govern the structure and function of larger polypeptides and proteins. nih.govchemimpex.com While seemingly simple, tripeptides are complex enough to exhibit defined conformational preferences in solution. nih.govtau.ac.il They can form specific secondary structures, such as turns, which are fundamental building blocks of protein architecture. nih.govtau.ac.il The study of tripeptides like H-Ala-Trp-Ala-OH allows researchers to dissect the forces that drive peptide folding and interaction without the overwhelming complexity of a full-length protein.

The sequence of amino acids in a tripeptide dictates its chemical properties and potential biological activity. The alanine (B10760859) residues in H-Ala-Trp-Ala-OH, with their small and non-polar methyl side chains, provide a relatively neutral and flexible framework. utexas.edu This simplicity allows the properties of the central tryptophan residue to be more readily studied.

Significance of Tryptophan-Containing Peptides as Model Systems

Tryptophan is one of the most informative amino acid residues in biophysical studies due to the unique spectroscopic properties of its indole (B1671886) side chain. nih.gov It is an intrinsic fluorophore, meaning it naturally emits light after absorbing it, and its fluorescence is highly sensitive to the local environment. nih.govresearchgate.net This sensitivity makes tryptophan an excellent probe for studying:

Peptide Conformation: Changes in the fluorescence emission spectrum and lifetime of tryptophan can indicate alterations in the peptide's three-dimensional structure. nih.gov

Peptide-Solvent Interactions: The polarity of the solvent surrounding the tryptophan side chain influences its fluorescence, providing information about its exposure to or burial within a peptide or protein structure. researchgate.net

Peptide-Ligand Binding: The binding of other molecules to a tryptophan-containing peptide can quench or enhance its fluorescence, allowing for the study of binding affinities and mechanisms.

The presence of tryptophan in H-Ala-Trp-Ala-OH, therefore, makes it an ideal model system for a wide range of biophysical experiments.

Current Research Landscape and Knowledge Gaps for H-Ala-Trp-Ala-OH

The current research landscape for H-Ala-Trp-Ala-OH is characterized by a wealth of knowledge on the fundamental properties of its constituent amino acids and the general behavior of tryptophan-containing peptides. Spectroscopic techniques like fluorescence, Circular Dichroism (CD), and Nuclear Magnetic Resonance (NMR) are commonly employed to study such peptides. nih.govwalisongo.ac.iduzh.chchemrxiv.orgspringernature.com

| Amino Acid | Three-Letter Code | One-Letter Code | Molar Mass ( g/mol ) | Side Chain Properties |

| Alanine | Ala | A | 89.09 | Non-polar, hydrophobic |

| Tryptophan | Trp | W | 204.23 | Aromatic, hydrophobic |

This table presents general information about the individual amino acids that constitute H-Ala-Trp-Ala-OH.

Further research focusing directly on H-Ala-Trp-Ala-OH would be invaluable in filling this knowledge gap and providing a more complete understanding of this important model peptide. Such studies would enable the creation of more precise data tables, for instance, detailing its specific fluorescence lifetime in various solvents or its exact conformational parameters as determined by NMR.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4/c1-9(18)15(22)21-14(16(23)20-10(2)17(24)25)7-11-8-19-13-6-4-3-5-12(11)13/h3-6,8-10,14,19H,7,18H2,1-2H3,(H,20,23)(H,21,22)(H,24,25)/t9-,10-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWXMTTZJKBJCI-BHDSKKPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801304231 | |

| Record name | L-Alanyl-L-tryptophyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126310-63-2 | |

| Record name | L-Alanyl-L-tryptophyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126310-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Alanyl-L-tryptophyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Chemical Synthesis of H Ala Trp Ala Oh and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) Approaches for H-Ala-Trp-Ala-OH

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide synthesis, where the peptide chain is incrementally built on an insoluble polymer resin support. libretexts.orgbachem.com This method simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing after each reaction step. bachem.com The synthesis of H-Ala-Trp-Ala-OH via SPPS begins with the attachment of the C-terminal amino acid, alanine (B10760859), to the resin. peptide.com The peptide is then elongated from the C-terminus to the N-terminus by sequential cycles of deprotection and coupling of the subsequent protected amino acids, tryptophan and then alanine. iris-biotech.de

Considerations for Tryptophan Residue Integrity during SPPS

The indole (B1671886) ring of tryptophan is susceptible to several side reactions during SPPS, particularly oxidation and alkylation, which can compromise the purity and yield of the final peptide. nih.govpeptide.com

Alkylation: Cationic species generated during the final acid-mediated cleavage step can attack the electron-rich indole nucleus. peptide.com For instance, tert-butyl cations formed during the cleavage of Boc or tBu groups can lead to alkylated tryptophan by-products. peptide.com Another significant side reaction is alkylation by the resin linker itself, a known issue with Wang-type resins, which can occur at any position in the peptide sequence except the C-terminus. nih.govresearchgate.net Protecting groups released from other amino acids, such as the tosyl group from arginine, can also modify tryptophan residues. peptide.com The use of "scavengers" like thioanisole (B89551) or dithiothreitol (B142953) (DTT) in the cleavage cocktail is essential to trap these reactive cations. peptide.compeptide.com

Oxidation: The tryptophan indole ring can be oxidized during synthesis. Protecting the indole nitrogen, for example with a Boc group in Fmoc chemistry, significantly reduces this risk. peptide.com

The milder conditions associated with Fmoc chemistry are generally considered more compatible with the synthesis of tryptophan-containing peptides, leading to higher yields compared to Boc chemistry. nih.gov The synthesis of Gramicidin A, a peptide containing multiple tryptophan residues, saw yields improve dramatically (up to 87%) when switching from Boc to Fmoc chemistry. nih.gov

Recent Advances in Automated Peptide Synthesis for Tripeptides

The repetitive nature of SPPS, involving cycles of coupling, washing, and deprotection, is well-suited for automation. iris-biotech.delsu.edu Robotic peptide synthesizers can automatically perform these steps, enabling the rapid preparation of peptides. libretexts.org This technology saves resources, minimizes human error, and allows for the synthesis of many peptides simultaneously. iris-biotech.despringernature.com

Automated systems have been successfully used to systematically synthesize libraries of dipeptides and tripeptides. nih.gov Modern synthesizers can incorporate advanced features like microwave-assisted heating to accelerate coupling steps and improve efficiency, especially for longer or more complex sequences. iris-biotech.de For a short peptide like H-Ala-Trp-Ala-OH, automated synthesis offers a highly efficient and reproducible production method. libretexts.org

Solution-Phase Synthesis Strategies for H-Ala-Trp-Ala-OH

Solution-phase peptide synthesis, also known as classical synthesis, involves carrying out all reactions in a homogeneous solution. nih.gov While it can be more labor-intensive due to the need for purification after each step, it remains a valuable method, particularly for large-scale synthesis. ekb.eg

The fundamental principle involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. ekb.eg This requires the use of temporary protecting groups for the Nα-amino function and coupling reagents, such as O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU), to activate the carboxyl group for amide bond formation. nih.gov

A notable advancement in this area is the Group-Assisted Purification (GAP) strategy, which simplifies the purification process. nih.gov In this method, a protecting group also functions as a purification handle, allowing for the removal of excess reagents and by-products by simple washing with specific solvents, thereby avoiding traditional chromatography. nih.gov For the synthesis of a tripeptide like H-Ala-Trp-Ala-OH, a stepwise approach would be used, coupling the protected amino acids one by one in solution, with purification after each coupling and deprotection step.

Green Chemistry Principles in H-Ala-Trp-Ala-OH Synthesis

Traditional peptide synthesis, particularly SPPS, is often criticized for its poor environmental footprint, characterized by the use of hazardous solvents and large volumes of waste. acs.orgnih.gov Consequently, there is a significant drive to develop "greener" synthetic protocols. rsc.org It is estimated that 80-90% of the waste generated during peptide synthesis comes from solvents used in washing and purification steps. advancedchemtech.com

Key areas of focus for greening the synthesis of peptides like H-Ala-Trp-Ala-OH include:

Green Solvents: Research has focused on replacing commonly used hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). acs.orgrsc.org Propylene carbonate (PC) has been shown to be an effective substitute in both solution- and solid-phase synthesis. acs.orgrsc.org Other greener alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL). acs.org Water is considered the ultimate green solvent, though its use is challenged by the poor solubility of many protected amino acids. acs.org

Process Optimization: Moving from traditional batch processing to continuous flow systems can minimize waste and the use of excess reagents. advancedchemtech.com

Reagent and Protecting Group Strategy: Minimizing the use of protecting groups improves atom economy. cpcscientific.comnih.gov Developing TFA-free cleavage protocols is another important goal, as TFA poses environmental risks. nih.govadvancedchemtech.com

| Green Chemistry Approach | Traditional Method | Greener Alternative | Rationale |

| Solvents | DMF, DCM, NMP acs.orgresearchgate.net | Propylene Carbonate (PC), 2-MeTHF, Water acs.orgrsc.org | Reduce toxicity and environmental impact. |

| Processing | Batch Synthesis advancedchemtech.com | Continuous Flow Synthesis advancedchemtech.com | Minimize waste, improve efficiency and control. |

| Cleavage Reagents | Trifluoroacetic Acid (TFA) advancedchemtech.com | TFA-free protocols (e.g., photolysis) nih.govadvancedchemtech.com | Avoid hazardous and corrosive reagents. |

Sophisticated Spectroscopic and Chromatographic Elucidation of H Ala Trp Ala Oh

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for H-Ala-Trp-Ala-OH Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation and characterization of peptides. Both 1D and 2D NMR experiments, utilizing nuclei such as ¹H and ¹³C, can distinguish between the different amino acids present in a peptide sequence. rsc.orgthieme-connect.de For peptides, ¹H and ¹³C NMR spectra provide information based on the relative amounts and identities of the constituent amino acids. rsc.org

Mass Spectrometry (MS/MS) for Sequence Verification and Degradation Product Identification of H-Ala-Trp-Ala-OH

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is essential for verifying the amino acid sequence of peptides and identifying potential degradation products. nih.gov HPLC coupled with electrospray ionization (ESI) tandem MS (LC-MS/MS) is a widely used approach for peptide analysis. nih.govacs.org

In MS/MS, peptide ions are fragmented, and the resulting fragment ions are detected. The fragmentation of a peptide backbone typically generates characteristic b- and y-type ions, which correspond to N-terminal and C-terminal fragments, respectively. nih.gov By analyzing the mass-to-charge ratios (m/z) of these fragment ions, the amino acid sequence of the peptide can be determined. nih.govnih.gov For H-Ala-Trp-Ala-OH, the MS/MS spectrum would show fragment ions corresponding to the cleavage of the peptide bonds, allowing for the confirmation of the Ala-Trp-Ala sequence.

MS/MS is also invaluable for identifying degradation products. Oxidative degradation, particularly affecting the tryptophan residue, can lead to various modified forms of the peptide. dss.go.thacs.org Common degradation products of tryptophan include oxindolylalanine (Oia), N-formylkynurenine (NFK), kynurenine (B1673888) (Kyn), dioxindolylalanine (DiOia), and 5-hydroxytryptophan (B29612) (5-OH-Trp). dss.go.thacs.org By analyzing the MS/MS spectra of peaks observed in chromatographic separations that are not the parent peptide, these degradation products can be identified based on their characteristic fragmentation patterns and mass shifts compared to the intact peptide. dss.go.thacs.orgbocsci.com

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Tryptophan Chromophore Analysis in H-Ala-Trp-Ala-OH

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are particularly useful for analyzing peptides containing aromatic amino acids like tryptophan. Tryptophan has a strong absorbance in the UV region, typically with a maximum around 280 nm, due to its indole (B1671886) ring chromophore. researchgate.net UV-Vis spectroscopy can be used for the quantitative determination of tryptophan-containing peptides and to monitor changes in the tryptophan environment.

Fluorescence spectroscopy is highly sensitive to the local environment of the tryptophan residue. mdpi.commdpi.comacs.org The fluorescence emission spectrum of tryptophan is influenced by the polarity and dynamics of its surroundings. mdpi.commdpi.comacs.orgunito.it In a polar environment, the emission maximum is typically red-shifted (towards longer wavelengths), while in a nonpolar environment, it is blue-shifted (towards shorter wavelengths). mdpi.comacs.orgunito.it

For H-Ala-Trp-Ala-OH, fluorescence spectroscopy can provide insights into the conformation and how the tryptophan residue interacts with the surrounding alanine (B10760859) residues and the solvent. Changes in the fluorescence intensity or a shift in the emission maximum can indicate conformational changes or interactions with other molecules. acs.org Time-resolved fluorescence spectroscopy can provide further details on the dynamics and heterogeneity of the tryptophan environment. mdpi.com

Infrared (IR) and Circular Dichroism (CD) Spectroscopy for H-Ala-Trp-Ala-OH Conformational Insights

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the conformation and secondary structure of peptides and proteins in solution. plos.orgacs.orgresearchgate.net CD measures the differential absorption of left and right circularly polarized light by chiral molecules. The peptide backbone and the chiral centers of the amino acids contribute to the CD spectrum. univr.it

For H-Ala-Trp-Ala-OH, far-UV CD could provide information about the backbone conformation, although short linear peptides may exhibit less defined secondary structures compared to larger proteins. Near-UV CD would be particularly useful to probe the environment and conformational constraints of the tryptophan side chain. plos.org Changes in temperature, solvent, or pH can affect peptide conformation and can be monitored using CD spectroscopy. subr.eduresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Degradation Monitoring of H-Ala-Trp-Ala-OH

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, purification, and analysis of peptides. Reversed-phase HPLC (RP-HPLC), typically using a C18 stationary phase and a gradient of acetonitrile/water with a trifluoroacetic acid (TFA) additive, is commonly employed for peptide analysis. nih.govbenchchem.com

HPLC is crucial for assessing the purity of synthesized or isolated H-Ala-Trp-Ala-OH. A high-purity peptide should ideally show a single main peak in the HPLC chromatogram, monitored by UV detection at wavelengths such as 214 nm (peptide backbone) and 280 nm (tryptophan). nih.gov The presence of additional peaks indicates impurities, which could be related to synthesis by-products or degradation products. nih.govmdpi.com

HPLC is also essential for monitoring the degradation of H-Ala-Trp-Ala-OH over time or under different conditions (e.g., stress testing). By analyzing samples at various time points using HPLC, the decrease in the peak area of the parent peptide and the appearance of new peaks corresponding to degradation products can be observed and quantified. dss.go.thacs.org Coupling HPLC with mass spectrometry (HPLC-MS) allows for the identification of these impurity and degradation peaks by their mass. nih.govdiva-portal.org

Data Table: Spectroscopic and Chromatographic Techniques Applied to Peptide Analysis

| Technique | Primary Information Provided | Relevance to H-Ala-Trp-Ala-OH |

| NMR Spectroscopy | Structural elucidation, amino acid identity, sequence confirmation, conformational insights. rsc.orgthieme-connect.de | Confirmation of this compound sequence, detailed structural features, side-chain environment. scielo.org.zapnas.org |

| Mass Spectrometry | Molecular weight, amino acid sequence verification, identification of modifications and degradation products. nih.govnih.gov | Confirmation of molecular weight and sequence, identification of oxidized Trp or other degradation products. nih.govdss.go.thacs.orgbocsci.com |

| UV-Vis Spectroscopy | Concentration determination (for Trp-containing peptides), monitoring changes in Trp environment. researchgate.net | Quantification of the peptide, assessment of Trp chromophore integrity. |

| Fluorescence Spectroscopy | Sensitivity to Trp microenvironment polarity and dynamics, conformational changes. mdpi.commdpi.comacs.org | Probing the local environment of the Trp residue, detecting conformational changes. mdpi.commdpi.comacs.orgunito.it |

| IR Spectroscopy | Identification of functional groups, insights into peptide backbone vibrations and secondary structure. subr.edu | Characterization of amide bonds, potential limited insights into backbone conformation. subr.edu |

| Circular Dichroism (CD) | Secondary structure content (far-UV), tertiary structure/chromophore environment (near-UV), conformational stability. plos.orgacs.orgresearchgate.net | Assessment of overall backbone conformation and the local environment of the Trp residue. subr.eduplos.orgresearchgate.netunivr.it |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of components in a mixture, monitoring degradation over time. nih.govbenchchem.com | Determination of peptide purity, separation and quantification of impurities and degradation products. nih.govdss.go.thacs.orgmdpi.com |

Conformational Analysis and Dynamics of H Ala Trp Ala Oh

Experimental Determination of H-Ala-Trp-Ala-OH Solution Conformations

The solution-state structure of peptides like H-Ala-Trp-Ala-OH is typically elucidated using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as 1D and 2D NMR provide detailed information about the spatial arrangement of atoms. For the closely related tripeptide, H-Ala-Trp-Ala-NH₂, studies have shown that upon binding to a receptor, significant upfield shifts are observed for the aromatic protons and a smaller upfield shift for the β-protons of the tryptophan residue, while the alanine (B10760859) protons show minimal shifts. beilstein-journals.org This indicates that the tryptophan residue is central to the interaction and undergoes a distinct conformational change.

Fluorescence spectroscopy is another powerful tool, particularly for tryptophan-containing peptides. The intrinsic fluorescence of the tryptophan indole (B1671886) ring is highly sensitive to its local environment. Studies on the AWA (Ala-Trp-Ala) tripeptide have shown that the fluorescence intensity is significantly quenched compared to N-acetyl-L-tryptophanamide (NATA), which has fewer peptide bonds. This quenching is attributed to excited-state electron transfer from the indole ring to the peptide carbonyl groups, and its efficiency is highly dependent on the peptide's conformation. nih.gov The fluorescence emission maximum (λmax) for AWA is around 348 nm in denaturing solutions, suggesting the indole ring is partially shielded from the solvent, more so than in NATA. nih.gov

The following table summarizes typical experimental data that can be obtained for peptides like H-Ala-Trp-Ala-OH.

Computational Modeling of H-Ala-Trp-Ala-OH Conformational Landscapes

Computational methods provide a powerful complement to experimental techniques, offering detailed insights into the conformational preferences and dynamics of peptides at an atomic level.

Molecular Mechanics (MM) and Force Field Simulations

Molecular mechanics simulations are widely used to explore the potential energy surface of peptides. nih.gov These methods employ classical force fields, which are sets of parameters that define the potential energy of a system as a function of its atomic coordinates. nih.gov For peptides, force fields like AMBER and CHARMM are commonly used. github.comacs.org

Conformational searches using MM can identify low-energy structures. For the Val-Trp dipeptide, MM calculations have been used as a first step to explore its conformational space before further refinement with higher-level methods. ajol.info In the case of H-Ala-Trp-Ala-OH, MM simulations would reveal the preferred backbone (φ, ψ) and side-chain (χ) dihedral angles. Theoretical studies on alanine dipeptides show that in the absence of solvent, intramolecular hydrogen bonds stabilize compact conformations like the C7eq structure. researchgate.netnih.gov However, the conformational landscape is significantly altered in the presence of a solvent. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a quantum mechanical method used to obtain accurate geometric and electronic properties, as well as vibrational frequencies. researchgate.netmpg.de DFT calculations can be used to optimize the geometry of different conformers of H-Ala-Trp-Ala-OH identified by MM methods and to calculate their relative energies with high accuracy. ajol.inforsc.org

For instance, DFT studies on alanine-based dipeptides have been used to compute relative and Gibbs free energies of various conformations. nih.gov Vibrational analysis through DFT provides theoretical infrared and Raman spectra, which can be compared with experimental data to validate the computed structures. researchgate.net The calculated vibrational frequencies are sensitive to the peptide's conformation and hydrogen bonding patterns.

The table below shows representative data that can be obtained from DFT calculations on a tripeptide.

Molecular Dynamics (MD) Simulations for H-Ala-Trp-Ala-OH Dynamics

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of peptides in solution over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational transitions and fluctuations of the peptide. nih.gov

For peptides like H-Ala-Trp-Ala-OH, MD simulations in explicit water can reveal the distribution of backbone and side-chain dihedral angles, often visualized in a Ramachandran plot for the backbone angles. researchgate.netwikipedia.orgacs.org Studies on the Trp-cage mini-protein show that the tryptophan side chain dihedral angles (χ1 and χ2) predominantly sample values around 180° and 270°, respectively, in the native state. plos.orgnih.gov MD simulations also allow for the calculation of dynamic properties such as the solvent accessible surface area (SASA), which quantifies the exposure of different parts of the peptide to the solvent. aps.orgnih.gov

The following table illustrates the kind of data derived from MD simulations.

Role of Tryptophan in H-Ala-Trp-Ala-OH Backbone and Side-Chain Conformational Preferences

The large, aromatic indole side chain of tryptophan plays a crucial role in determining the conformational preferences of H-Ala-Trp-Ala-OH. The size and hydrophobicity of the tryptophan side chain influence the local backbone conformation and can lead to specific side-chain-backbone and side-chain-side-chain interactions. nih.govacs.org

The tryptophan side chain has two key dihedral angles, χ1 and χ2, which dictate its orientation. plos.orgnih.gov The χ1 angle has preferred values around -60° (g-), +60° (g+), and 180° (trans), while χ2 is often found near ±90°. nih.gov The specific combination of these angles determines how the indole ring is oriented relative to the peptide backbone and neighboring residues. In the Trp-cage protein, the native conformation features a Trp6 with χ1 ≈ 180° and χ2 ≈ 270°. plos.orgnih.gov Simulations have shown that the correct orientation of this tryptophan side chain is critical for the proper folding of the mini-protein. plos.org

Furthermore, the indole ring can engage in various non-covalent interactions, including hydrophobic interactions, π-π stacking with other aromatic residues (if present), and cation-π interactions with positively charged groups. These interactions can significantly stabilize certain conformations. nih.govacs.org

Influence of Environmental Factors on H-Ala-Trp-Ala-OH Conformation

The conformation of H-Ala-Trp-Ala-OH is highly sensitive to its environment, particularly the solvent and the pH.

Solvent Effects: The solvent plays a critical role in modulating the conformational equilibrium of peptides. aps.orgnih.gov In aqueous solution, the hydrophobic effect drives the burial of nonpolar side chains like that of tryptophan to minimize their contact with water. aps.org This can favor more compact conformations. Conversely, polar solvents can form hydrogen bonds with the peptide backbone, stabilizing more extended structures like the polyproline II (PPII) conformation. aps.org Studies on alanine dipeptides have shown that while a compact, hydrogen-bonded C7eq conformation is stable in the gas phase, in water, more extended conformations like PPII and β-strand become significantly populated. rutgers.edu The fluorescence of the AWA tripeptide is also influenced by the solvent, with the emission maximum shifting based on the polarity of the environment. nih.gov

pH Effects: The pH of the solution affects the ionization state of the N-terminal amino group and the C-terminal carboxyl group of H-Ala-Trp-Ala-OH. britannica.com At low pH, both groups will be protonated (NH₃⁺ and COOH), resulting in a net positive charge. At high pH, both will be deprotonated (NH₂ and COO⁻), leading to a net negative charge. Around neutral pH, the peptide will exist as a zwitterion (NH₃⁺ and COO⁻). britannica.com These changes in charge distribution alter the electrostatic interactions within the peptide and with the solvent, which can lead to significant conformational changes. For example, the interaction between a charged terminus and the electron-rich indole ring of tryptophan can be modulated by pH. nih.gov Studies on the influenza M2 proton channel have shown that the conformation and dynamics of a critical tryptophan residue are pH-dependent. nih.gov The solubility of L-tryptophan itself is also significantly influenced by pH. researchgate.net

Biomolecular Interactions and Enzymatic Transformations of H Ala Trp Ala Oh

Enzymatic Hydrolysis and Proteolytic Degradation of H-Ala-Trp-Ala-OH

Proteolysis is the enzymatic breakdown of proteins and peptides into smaller polypeptides or individual amino acids. britannica.comwikipedia.org This process is fundamental in various biological contexts, from digestion to the removal of damaged or unneeded proteins within a cell. wikipedia.org The susceptibility of a peptide like H-Ala-Trp-Ala-OH to proteolytic degradation is determined by the specificity of proteases, which are enzymes that catalyze the hydrolysis of peptide bonds. wikipedia.orgwustl.edu

The complete enzymatic hydrolysis of H-Ala-Trp-Ala-OH yields its constituent amino acids: L-alanine and L-tryptophan. However, when the peptide is first subjected to oxidative stress and then enzymatically cleaved, a range of degradation products derived from the tryptophan residue can be identified.

In studies where H-Ala-Trp-Ala-OH was oxidized and subsequently hydrolyzed using broad-spectrum proteases like Pronase E, several degradation compounds were identified. The primary products found were Oxindolylalanine (Oia) and N-formylkynurenine (NFK). acs.orgdss.go.thresearchgate.net Minor amounts of other products, including Kynurenine (B1673888) (Kyn), Dioxindolylalanine (DiOia), 5-hydroxytryptophan (B29612) (5-OH-Trp), and 3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid (PIC), were also detected. acs.orgdss.go.th This indicates that the initial oxidative modification occurs on the tryptophan residue within the peptide, and subsequent enzymatic action releases these modified amino acids.

The formation of N-formylkynurenine is a known consequence of the reaction between reactive oxygen species (ROS) and tryptophan side chains in proteins and peptides. nih.gov It is considered a stable intermediate in the formation of kynurenine. nih.gov Similarly, oxindolylalanine is a major oxidation product of tryptophan. iris-biotech.de

Table 1: Enzymatic Hydrolysis Products of Oxidized H-Ala-Trp-Ala-OH

| Product Category | Compound Name | Abbreviation |

| Main Degradation Products | Oxindolylalanine | Oia |

| N-formylkynurenine | NFK | |

| Minor Degradation Products | Kynurenine | Kyn |

| Dioxindolylalanine | DiOia | |

| 5-hydroxytryptophan | 5-OH-Trp | |

| 3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid | PIC |

This table summarizes the degradation products identified after complete enzymatic hydrolysis of previously oxidized H-Ala-Trp-Ala-OH as reported in scientific literature. acs.orgdss.go.th

Enzymes exhibit specificity for the peptide bonds they cleave, often influenced by the amino acid residues adjacent to the bond. ncert.nic.innih.gov For instance, chymotrypsin (B1334515) typically hydrolyzes peptide bonds where the carbonyl group is part of an aromatic amino acid like tryptophan. vaia.com Therefore, chymotrypsin would be expected to cleave H-Ala-Trp-Ala-OH at the C-terminal side of the tryptophan residue.

While specific kinetic studies detailing the kcat/Km values for H-Ala-Trp-Ala-OH with various proteases are not extensively documented in the provided results, general principles of enzyme kinetics apply. The efficiency of hydrolysis would be described by the Michaelis-Menten constant (Km), representing the substrate concentration at half-maximal velocity, and the catalytic constant (kcat), representing the turnover number. The ratio kcat/Km serves as a measure of the enzyme's catalytic efficiency and specificity. nih.govresearchgate.net

Kinetic studies on other tryptophan-containing tripeptides, such as the tripeptide aldehyde inhibitor Z-Leu-Leu-Trp-H, have been used to investigate the activity of complex proteases like the proteasome. nih.govresearchgate.net Such studies reveal that the nature of the amino acid residue influences the kinetics of inhibition, highlighting the importance of the tryptophan side chain in enzyme-substrate interactions. nih.gov

Oxidative Degradation Pathways of Tryptophan Residue in H-Ala-Trp-Ala-OH

The tryptophan residue in H-Ala-Trp-Ala-OH is highly susceptible to oxidation by reactive oxygen species (ROS). iris-biotech.denih.gov This susceptibility is due to the electron-rich indole (B1671886) ring of the tryptophan side chain. researchgate.net

Hydrogen peroxide (H₂O₂) is an oxidizing agent that can lead to the degradation of tryptophan residues in peptides and proteins. acs.orgdss.go.th The rate of tryptophan degradation is generally higher in short-chain peptides compared to larger proteins. acs.orgdss.go.thresearchgate.net The oxidative attack by H₂O₂ predominantly occurs at the pyrrole (B145914) ring of the indole moiety. dss.go.th This reaction can be influenced by factors such as temperature and pH, with increased heat or higher pH enhancing the rate of degradation. researchgate.net The mechanism involves the formation of various intermediates, including tryptophan hydroperoxides, which can then rearrange to form more stable products like N-formylkynurenine and kynurenine. nih.gov

The oxidation of H-Ala-Trp-Ala-OH by agents like hydrogen peroxide results in a variety of degradation products. The primary site of modification is the tryptophan residue. Using analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC), several of these oxidative compounds have been characterized. acs.orgdss.go.th

The most abundant degradation products identified from the oxidation of the tryptophan residue are oxindolylalanine (Oia) and N-formylkynurenine (NFK). acs.orgdss.go.th Other identified compounds, typically found in smaller quantities, include kynurenine (Kyn), dioxindolylalanine (DiOia), 5-hydroxytryptophan (5-OH-Trp), and PIC. acs.orgdss.go.th The formation of these compounds demonstrates that the pyrrole moiety of the tryptophan residue is the most vulnerable part of the peptide to oxidative damage. acs.orgdss.go.th

Table 2: Characterized Oxidative Degradation Products of the Tryptophan Residue in H-Ala-Trp-Ala-OH

| Compound Name | Abbreviation | Notes |

| Oxindolylalanine | Oia | Major product of oxidation. acs.orgdss.go.th |

| N-formylkynurenine | NFK | Major product; involves cleavage of the indole ring. acs.orgdss.go.th |

| Kynurenine | Kyn | Minor product, often formed from NFK. acs.orgdss.go.thnih.gov |

| Dioxindolylalanine | DiOia | Minor oxidation product. acs.orgdss.go.th |

| 5-hydroxytryptophan | 5-OH-Trp | Minor product; involves oxidation of the phenyl moiety. acs.orgdss.go.th |

| 3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid | PIC | Minor oxidation product. acs.orgdss.go.th |

This table lists the compounds formed from the direct oxidative degradation of the tryptophan residue within the peptide structure, as identified in research. acs.orgdss.go.th

Non-Enzymatic Interaction Mechanisms Involving H-Ala-Trp-Ala-OH

Beyond enzymatic action, peptides can undergo non-enzymatic interactions and modifications. For H-Ala-Trp-Ala-OH, the most significant and studied non-enzymatic reactions involve the oxidative degradation pathways discussed previously (Section 5.2). The reaction with hydroxyl radicals (•OH), which can be generated via Fenton chemistry, represents a key non-enzymatic interaction leading to peptide degradation and the release of free amino acids. polyu.edu.hkproquest.com

The chemistry of tryptophan oxidation involves the formation of tryptophanyl radicals, which can then react with molecular oxygen to form various oxygenated products. researchgate.net While other non-enzymatic interactions, such as those involving metal ions or other small molecules, are possible for peptides, the literature search focused on the provided outline did not yield specific studies on such interactions for H-Ala-Trp-Ala-OH beyond the context of metal-catalyzed oxidation.

Supramolecular Receptor Recognition of Tripeptides like H-Ala-Trp-OH

The selective recognition of peptides by synthetic receptors is a cornerstone of supramolecular chemistry, with significant implications for sensing, catalysis, and drug delivery. While specific studies on the supramolecular recognition of H-Ala-Trp-Ala-OH are not extensively documented, research on similar peptides, such as the dipeptide Ala-Trp, provides valuable insights into the potential recognition mechanisms for this tripeptide. The structural features of H-Ala-Trp-Ala-OH, namely the N-terminal alanine (B10760859), the central aromatic and hydrophobic tryptophan, and the C-terminal alanine, dictate its potential interactions with supramolecular hosts.

A notable example of supramolecular recognition involving a tryptophan-containing peptide is the interaction of Ala-Trp with a molecular tweezer composed of a perylene (B46583) bisimide (PBI) dye and two crown ethers. nih.gov In this system, the crown ethers serve as a binding site for the N-terminal ammonium (B1175870) group of the peptide, while the electron-rich indole ring of the tryptophan residue engages in π-π stacking with the electron-deficient PBI unit. nih.gov This dual interaction leads to a high affinity and selectivity for the Ala-Trp dipeptide. The optimal spacing between the ammonium ion and the aromatic residue in Ala-Trp is believed to be ideal for binding to this specific molecular tweezer. nih.gov

The tryptophan residue itself is a key player in molecular recognition due to its unique properties. The indole ring can participate in hydrophobic interactions, van der Waals forces, and hydrogen bonding (with the indole-N acting as a donor), all of which contribute to the stability of protein-protein and protein-ligand interactions. nih.gov In the context of supramolecular chemistry, these same forces govern the binding of tryptophan-containing peptides to synthetic receptors. For instance, cucurbiturils, a class of macrocyclic host molecules, have been shown to bind aromatic amino acids. While cucurbit nih.govuril (CB7) shows selectivity for phenylalanine over tryptophan, cucurbit nih.govuril (CB8) can bind aromatic amino acids with a 1:1 or 1:2 stoichiometry. nih.gov The binding is primarily driven by the hydrophobic effect, supplemented by ion-dipole interactions between the protonated amino group and the carbonyl portals of the cucurbituril. nih.gov

Table 1: Supramolecular Recognition of Tryptophan-Containing Peptides

| Supramolecular Host | Guest Peptide/Amino Acid | Key Interactions | Driving Forces | Ref |

|---|---|---|---|---|

| Perylene bisimide (PBI) tweezer with crown ethers | Ala-Trp | π-π stacking (PBI-indole), Ion-dipole (crown ether-NH3+) | Photoinduced electron transfer quenching | nih.gov |

| Cucurbit nih.govuril (CB7) | Tryptophan (Trp) | Host-guest inclusion | Hydrophobic effect, Ion-dipole interactions | nih.gov |

| Cucurbit nih.govuril (CB8) | Aromatic amino acids | 1:1 or 1:2 host-guest inclusion | Hydrophobic effect, Ion-dipole interactions | nih.gov |

Interactions with Metal Ions and Other Small Molecules

The interaction of peptides with metal ions is fundamental to many biological processes, including enzymatic catalysis, signal transduction, and the structural stability of proteins. The tripeptide H-Ala-Trp-Ala-OH possesses several potential metal-binding sites: the N-terminal amino group, the C-terminal carboxylate group, the amide carbonyl oxygens of the peptide backbone, and the indole ring of the tryptophan side chain.

Theoretical studies on the interaction of individual amino acids with metal cations in an aqueous solution provide a foundation for understanding the potential behavior of H-Ala-Trp-Ala-OH. For amino acids with non-polar side chains like alanine, metal cations can interact with the amino and carboxyl groups. nih.gov The tryptophan side chain, however, offers more complex interaction possibilities. The indole ring is π-excessive, making it a potential ligand for metal ions through π-cation interactions or direct coordination. nih.govrsc.org

Research on the interaction of various metal ions with aromatic amino acids has shown that the nature of the metal and its coordination geometry are critical. For instance, square planar metal complexes like Cu(II), Pt(II), and Ni(II) derivatives of tetrakis-(4-sulfonatophenyl)porphyrin have been shown to interact with L-tryptophan. nih.gov These interactions are influenced by hydrophobic and π-stacking effects between the porphyrin ring and the indole moiety of tryptophan. nih.gov The absence of axial ligands on the metal center facilitates a closer interaction. nih.gov

Gold(III) ions have also been shown to interact with the indole ring of tryptophan. rsc.org Interestingly, Au(III) preferentially interacts with the nucleophilic carbon atoms of the aromatic system rather than the nitrogen heteroatom. rsc.org Specifically, the C3 position of the indole ring is a competitive interaction site. rsc.org

Table 2: Interactions of H-Ala-Trp-Ala-OH Components with Metal Ions

| Metal Ion | Interacting Amino Acid Residue | Type of Interaction | Method of Study | Ref |

|---|---|---|---|---|

| Cu(II), Pt(II), Ni(II) | Tryptophan (in MTPPS4 complex) | Hydrophobic, π-stacking | UV/Vis Spectroscopy | nih.gov |

| Various (Cd2+, Cu2+, Fe3+, Hg2+, Mn2+, Ni2+, Zn2+) | Alanine, Tryptophan | Electrostatic (with backbone), π-cation (with indole) | Theoretical (Quantum Chemical Calculations) | nih.gov |

| Au(III) | Tryptophan | Covalent interaction with indole ring carbons | Theoretical (Quantum Chemical Calculations) | rsc.org |

Theoretical and Computational Studies on H Ala Trp Ala Oh Beyond Conformational Analysis

Advanced Quantum Chemical Calculations for H-Ala-Trp-Ala-OH Reactivity

Advanced quantum chemical calculations offer profound insights into the intrinsic electronic properties and reactivity of peptides like H-Ala-Trp-Ala-OH. Methods such as Density Functional Theory (DFT) are employed to model the molecule's behavior at a quantum level, providing a detailed understanding of its chemical nature. researchgate.netscispace.com

DFT studies on peptides involve calculating a range of molecular properties and reactivity descriptors. These calculations can predict the most stable geometric structures and the electronic distribution within the molecule. scispace.comnih.gov For H-Ala-Trp-Ala-OH, key areas of investigation include the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for predicting the peptide's susceptibility to nucleophilic and electrophilic attack.

Furthermore, DFT allows for the calculation of global reactivity descriptors, which quantify different aspects of a molecule's reactivity. scispace.com These descriptors, derived from the conceptual DFT framework, help in understanding the peptide's stability, and its potential to participate in chemical reactions. For instance, chemical hardness (η) indicates resistance to change in its electron distribution, while the electrophilicity index (ω) measures its capacity to accept electrons. scispace.com

Intramolecular interactions, particularly hydrogen bonds, play a critical role in determining the peptide's secondary structure and reactivity. Quantum-topological analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to detect and quantify these non-covalent interactions. researchgate.net In H-Ala-Trp-Ala-OH, hydrogen bonds can form between the backbone amide and carbonyl groups, as well as involving the tryptophan side chain. The energy of these bonds and their influence on the peptide's conformation can be precisely calculated. researchgate.net For example, studies on similar dipeptides have quantified the strength of backbone-side chain interactions, which can be in the range of ~37 kJ/mol. researchgate.net

| Descriptor | Symbol | Typical Information Provided | Relevance to H-Ala-Trp-Ala-OH |

|---|---|---|---|

| Total Energy | Etot | The total electronic energy of the molecule in a specific conformation. | Used to compare the relative stability of different conformers. |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Indicates regions susceptible to electrophilic attack, likely involving the electron-rich indole (B1671886) ring of Tryptophan. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Indicates regions susceptible to nucleophilic attack, such as the carbonyl carbons of the peptide backbone. |

| HOMO-LUMO Gap | ΔE | Energy difference between HOMO and LUMO. | Correlates with chemical stability; a larger gap implies higher stability and lower reactivity. |

| Chemical Hardness | η | A measure of the molecule's resistance to deformation of its electron cloud. | Provides insight into the peptide's stability. scispace.com |

| Chemical Potential | µ | Represents the escaping tendency of electrons from an equilibrium system. | Related to the molecule's electronegativity. scispace.com |

| Electrophilicity Index | ω | Measures the propensity of a species to accept electrons. | Quantifies the peptide's ability to act as an electrophile in reactions. scispace.com |

Computational Approaches for Simulating H-Ala-Trp-Ala-OH Interactions with Other Molecular Systems

To understand how H-Ala-Trp-Ala-OH functions in a biological context, it is essential to simulate its interactions with other molecules, such as proteins, nucleic acids, or lipid membranes. Computational methods like molecular dynamics (MD) simulations and molecular docking are powerful tools for this purpose. nih.govunipa.it

Molecular docking is another computational technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. unipa.it This method is particularly useful for identifying potential binding sites for H-Ala-Trp-Ala-OH on a target protein. The process involves sampling a large number of possible conformations and orientations of the peptide within the binding pocket of the protein and scoring them based on their energetic favorability. Such studies can generate hypotheses about the peptide's biological function and guide the design of experimental studies.

Computational alanine (B10760859) scanning is a method that can be used to evaluate the contribution of specific alanine residues to the binding affinity of a peptide-protein complex. unipa.it By computationally mutating one of the alanine residues in H-Ala-Trp-Ala-OH to glycine (B1666218) and calculating the change in binding free energy, one can estimate the importance of that residue's methyl group for the interaction.

| Method | Description | Information Gained for H-Ala-Trp-Ala-OH |

|---|---|---|

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time based on a force field. github.com | Provides insights into conformational dynamics, folding, stability, and solvent interactions. nih.govfreeshell.org Can model interactions with membranes or proteins. nih.govnih.gov |

| Molecular Docking | Predicts the binding mode and affinity of a ligand (the peptide) to a receptor (e.g., a protein). unipa.it | Identifies potential binding sites and poses of H-Ala-Trp-Ala-OH on a biological target, suggesting its potential function. |

| Steered Molecular Dynamics (SMD) | Applies external forces to a part of the system to explore events like unbinding or conformational changes. | Can be used to calculate the free energy profile of the peptide unbinding from a target, providing information on binding strength. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats a small, critical part of the system (e.g., the binding site) with quantum mechanics and the rest with molecular mechanics. unipa.it | Allows for the study of reactions or interactions involving electron rearrangement (e.g., charge transfer) between H-Ala-Trp-Ala-OH and its binding partner with high accuracy. |

| Computational Alanine Scanning | Involves the computational mutation of a residue to alanine to assess its contribution to binding energy. unipa.it | Could quantify the importance of the Tryptophan residue for binding by "mutating" it to Alanine in a simulation. |

Machine Learning Applications in H-Ala-Trp-Ala-OH Peptide Research

Machine learning (ML) is revolutionizing peptide research by enabling the prediction of properties and activities from sequence or structural data, a task that is often challenging and time-consuming with traditional experimental or simulation methods. nih.govyoutube.com For a tripeptide like H-Ala-Trp-Ala-OH, ML models can be applied to predict a wide range of characteristics.

One major application is the development of Quantitative Structure-Activity Relationship (QSAR) models. acs.org These models learn the relationship between the chemical structure of peptides (encoded as numerical descriptors) and their biological activities. For H-Ala-Trp-Ala-OH, a QSAR model could predict its potential as, for example, an enzyme inhibitor or a cell-penetrating peptide based on descriptors derived from its sequence and predicted structure.

ML is also extensively used to predict fundamental physicochemical properties. acs.orgnih.gov Models can be trained on large datasets of peptides to predict properties like solubility, stability, and retention time in chromatography. nih.gov Deep learning architectures, such as transformers and convolutional neural networks, have shown particular promise in learning complex patterns from peptide sequences to make accurate predictions. acs.orgnih.govgithub.io

Furthermore, ML can accelerate the discovery of new peptides with desired functionalities. nih.govacs.org Active learning, an iterative ML approach, can guide experimental efforts by suggesting which new peptide sequences to synthesize and test to most efficiently improve the model's predictive power. nih.govacs.org This strategy is particularly valuable in the vast chemical space of peptides, helping to navigate it more effectively. For instance, an active learning framework could start with data on H-Ala-Trp-Ala-OH and iteratively suggest modifications to its sequence to optimize a specific property, such as binding affinity to a target protein. nih.gov

| Application Area | Common ML Models Used | Potential Prediction for H-Ala-Trp-Ala-OH | Reference |

|---|---|---|---|

| Bioactivity Prediction | Support Vector Machine (SVM), Random Forest, Gradient Boosting, Deep Neural Networks | Antimicrobial activity, enzyme inhibition, receptor binding affinity. | nih.govmdpi.com |

| Physicochemical Property Prediction | Linear Regression, SVM, Convolutional Neural Networks (CNN), Transformers (e.g., PeptideBERT) | Solubility, isoelectric point, chromatographic retention time, stability. | acs.orgnih.gov |

| Peptide-Protein Interaction | Logistic Regression, SVM, Deep Learning | Predicting whether H-Ala-Trp-Ala-OH interacts with a specific protein class (e.g., GPCRs). | nih.gov |

| De Novo Peptide Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs), Recurrent Neural Networks (RNNs) | Generation of novel peptide sequences similar to H-Ala-Trp-Ala-OH but with enhanced properties. | |

| Mass Spectra Interpretation | Deep Learning, CNNs | Predicting peptide properties from mass spectrometry data or identifying the peptide sequence from its spectrum. | github.io |

常见问题

Q. What gaps exist in the current literature on H-Ala-Trp-Ala-OH, and how can future studies address them?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。